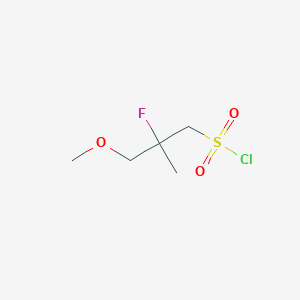

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClFO3S/c1-5(7,3-10-2)4-11(6,8)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECOMRNLFSLJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-3-methoxy-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

-

Sulfonamide bridge formation : Reaction of a pyridine-3-sulfonyl chloride derivative with the piperidine-4-carboxamide precursor under basic conditions (e.g., triethylamine or pyridine) .

-

N-alkylation : Introduction of the 4-ethylbenzyl group via nucleophilic substitution using 4-ethylbenzyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures .

-

Purification steps : Chromatography (silica gel or HPLC) and crystallization (using ethanol/water mixtures) to isolate the final product .

Example Reaction Scheme :

-

Sulfonation :

-

Alkylation :

Sulfonamide Group

-

Hydrolysis : Resistant to acidic hydrolysis but cleavable under strong alkaline conditions (e.g., NaOH, 100°C), yielding pyridine-3-sulfonic acid and piperidine-4-carboxamide derivatives .

-

Nucleophilic substitution : The sulfonyl group stabilizes adjacent leaving groups, enabling substitutions at the pyridine ring (e.g., halogen displacement with amines) .

Piperidine Carboxamide

-

Amide bond stability : Stable under physiological conditions but susceptible to enzymatic cleavage (e.g., by proteases or amidases) in biological systems .

Ethylbenzyl Substituent

-

Oxidation : The ethyl group undergoes metabolic oxidation via cytochrome P450 enzymes to form benzyl alcohol derivatives .

Biological Interactions

The compound modulates biological pathways through:

-

Fatty acid amide hydrolase (FAAH) inhibition : Competitive binding to FAAH’s catalytic site

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride serves as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl chloride functional group is highly reactive, allowing it to participate in nucleophilic substitution reactions where it can be replaced by various nucleophiles such as alcohols and amines. These reactions are essential for creating sulfonamide or sulfonate ester derivatives used in pharmaceuticals and agrochemicals.

Biochemical Modifications

In biochemistry, this compound can modify biomolecules, potentially leading to altered functions or activities within biological systems. The ability to react with nucleophiles suggests that it may interact with proteins or other macromolecules, forming covalent bonds that could impact their biological roles. Further research is necessary to quantify these interactions and understand their implications in cellular processes.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry , particularly in the development of novel pharmaceuticals. Its unique structure enhances its electrophilicity due to the presence of both fluorine and methoxy groups, making it a valuable building block for synthesizing biologically active compounds . For instance, derivatives of this compound may be explored for their therapeutic effects against various diseases.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have investigated the use of sulfonyl chlorides like this compound in the synthesis of anticancer agents. The compound's reactivity allows for the introduction of sulfonamide groups into drug candidates, enhancing their efficacy against cancer cell lines .

Case Study 2: Modification of Enzymes

Another area of research focuses on using this compound to modify enzymes involved in metabolic pathways. By selectively targeting specific amino acid residues within enzymes, researchers aim to create enzyme inhibitors that could serve as therapeutic agents for metabolic disorders.

Summary

The compound this compound plays a significant role in various scientific fields due to its unique chemical properties and reactivity. Its applications span from organic synthesis to potential therapeutic uses in medicine. Ongoing research aims to further elucidate its mechanisms and expand its utility in developing novel compounds with biological activity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and methoxy groups, which enhance the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

2-Methoxy-3-phenylpropane-1-sulfonyl Chloride

Key Structural Differences :

- Phenyl vs. Fluoro/Methyl Substitution : The phenyl group at position 3 in this analog (CAS RN: 1895659-24-1, C₁₀H₁₃ClO₃S ) introduces aromaticity and bulkiness, contrasting with the smaller methoxy group in the target compound.

- Reactivity Implications :

- The phenyl group’s electron-withdrawing nature may stabilize the sulfonyl chloride via resonance, reducing reactivity compared to the fluorine-bearing target compound.

- Steric hindrance from the phenyl ring could slow nucleophilic attacks on the sulfonyl chloride group.

Molecular Weight and Solubility :

- Higher molecular weight (248.73 g/mol vs. ~212.09 g/mol for the target compound) due to the phenyl group.

- Likely lower solubility in polar solvents compared to the methoxy-fluorinated target compound.

Perfluorinated Ethanesulfonyl Fluorides

Examples from :

- 1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride (CAS RN: 29514-94-1).

- 1,2,2,2-Tetrafluoroethanesulfonyl fluoride (CAS RN: 2127-74-4).

Key Differences :

- Degree of Fluorination : These analogs are heavily fluorinated, enhancing thermal/chemical stability and resistance to hydrolysis—a contrast to the partially fluorinated target compound.

- Reactivity : Perfluorinated sulfonyl fluorides are typically less reactive toward nucleophiles than sulfonyl chlorides due to stronger C-F bonds and reduced electrophilicity.

Other Sulfonyl Chlorides in Evidence

Example: 2-Ethylhexyl methylphosphonofluoridate (CAS RN: 458-71-9, C₉H₂₀FO₂P ).

- Its phosphonofluoridate group is more hydrolytically stable but less reactive in substitution reactions compared to sulfonyl chlorides.

Data Table: Structural and Inferred Property Comparison

Research Implications and Gaps

- Reactivity Trends : The fluorine atom in the target compound likely enhances electrophilicity at the sulfonyl chloride group, making it more reactive than phenyl-substituted analogs but less stable than perfluorinated derivatives .

- Applications: Potential use in synthesizing fluorinated surfactants or pharmaceuticals, though empirical data on stability and reaction yields are lacking.

- Data Limitations : Absence of experimental data (e.g., DSC for thermal stability, NMR for electronic effects) necessitates further studies to validate inferred properties.

Biological Activity

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of interest for its applications in drug discovery and development, particularly in the synthesis of biologically active molecules. This article reviews the biological activity, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClFNOS

- Molecular Weight : 201.66 g/mol

This compound features a fluorine atom, a methoxy group, and a sulfonyl chloride functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical reactions. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, which can lead to the formation of sulfonamides and other derivatives with significant pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chlorides exhibit antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

| Compound | Target Pathogen | Activity (MIC µg/mL) |

|---|---|---|

| This compound | E. coli | 16 |

| This compound | S. aureus | 32 |

Case Studies

A notable case study involved the synthesis of a series of derivatives based on this compound, which were evaluated for their antibacterial properties. The derivatives showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications to the core structure can enhance biological activity.

In another study focusing on enzyme inhibition, it was found that certain derivatives could effectively inhibit acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. This suggests potential applications in metabolic disorders where ACC plays a critical role.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, typically involving the reaction of corresponding alcohols or amines with chlorosulfonic acid or thionyl chloride under controlled conditions.

General Synthetic Route:

- Starting Material : 2-Fluoro-3-methoxy-2-methylpropanol.

- Reagent : Thionyl chloride or chlorosulfonic acid.

- Reaction Conditions : Reflux in anhydrous solvent (e.g., dichloromethane).

- Isolation : Purification via distillation or chromatography.

Research Findings

Recent literature highlights the versatility of sulfonyl chlorides in medicinal chemistry. For example, a study published in Nature demonstrated that modified sulfonyl chlorides could serve as effective scaffolds for developing new antibiotics targeting resistant strains of bacteria . Additionally, research has shown promising results regarding their use as intermediates in synthesizing anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.